1-Ethynyl-4-methoxybicyclo[2.2.1]heptane
Description
1-Ethynyl-4-methoxybicyclo[2.2.1]heptane is a bicyclic organic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with a methoxy group at the 4-position and an ethynyl group at the 1-position. The bicyclo[2.2.1]heptane scaffold is renowned for its structural rigidity and presence in bioactive molecules, such as camphor and santalols . The ethynyl group provides a reactive sp-hybridized carbon, enabling click chemistry and further functionalization, while the methoxy group contributes to electronic modulation and solubility. This compound is commercially available as a synthetic building block , suggesting its utility in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-ethynyl-4-methoxybicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-4-6-10(8-9,11-2)7-5-9/h1H,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXSWBWFYYUYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(C1)(CC2)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260930-71-8 | |
| Record name | 1-ethynyl-4-methoxybicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.
Ethynylation: An ethynyl group is introduced to the bicyclo[2.2.1]heptane core through a reaction with an appropriate ethynylating agent under controlled conditions.
Chemical Reactions Analysis
1-Ethynyl-4-methoxybicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-4-methoxybicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the methoxy group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the bicyclo[2.2.1]heptane scaffold significantly influence reactivity, polarity, and applications. Key comparisons include:
Table 1: Substituent Comparison of Bicyclo[2.2.1]heptane Derivatives
Key Observations:
- Ethynyl Group : The sp-hybridized carbon in 1-ethynyl-4-methoxybicyclo[2.2.1]heptane enables alkyne-specific reactions (e.g., Huisgen cycloaddition), absent in analogs with carboxylic acid or aryl groups .
- Methoxy Group : Enhances electron density, influencing regioselectivity in reactions like Diels-Alder (DA), as seen in oxy-functionalized bicyclo derivatives .
Spectroscopic and Analytical Comparisons
- NMR Characterization : Ethynyl protons resonate at δ 2.5–3.5 ppm (¹H NMR), distinct from methoxy (δ 3.2–3.5 ppm) or aromatic protons (δ 6.5–7.5 ppm) . Trifluoroacetylation of hydroxyl groups in related bicyclo compounds aids in signal assignment .
- Mass Spectrometry : The molecular ion peak for 1-ethynyl-4-methoxybicyclo[2.2.1]heptane (MW 148.2) differs significantly from bulkier analogs like C₂₅H₂₄O (MW 340.5) .
Biological Activity
1-Ethynyl-4-methoxybicyclo[2.2.1]heptane is a bicyclic compound with a unique structure that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure
The chemical structure of 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane can be represented as follows:
This compound features a bicyclic framework with an ethynyl group and a methoxy substituent, which may influence its interaction with biological targets.
Pharmacological Properties
Research indicates that 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane exhibits various pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Cytotoxic Effects : In vitro assays have shown that 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane can induce cytotoxicity in certain cancer cell lines, indicating potential applications in oncology.
The mechanisms through which 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane exerts its biological effects are not fully elucidated but may involve:
- Interaction with Enzymes : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, contributing to its cytotoxic effects.
Study 1: Antimicrobial Evaluation
A study conducted by researchers aimed to evaluate the antimicrobial efficacy of 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane were assessed on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity.
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 80 | 85 |
| 50 | 50 | 60 |
| 100 | 20 | 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
